![molecular formula C18H24Cl2N2O.HCl B1662559 cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride CAS No. 112465-94-8](/img/structure/B1662559.png)
cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride
Overview
Description
“Cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride” is a chemical compound used in various scientific research applications due to its unique properties and structure. It is also known as U-54494A and is being developed as a novel anticonvulsant/antiseizure agent .
Chemical Reactions Analysis
The compound undergoes extensive intestinal and hepatic first-pass metabolism when orally administered . The plasma concentrations of the four known metabolites of U-54494A were apparently higher for the oral and intraportal routes compared to that after intravenous administration .Scientific Research Applications
Neuroscience
U-54494A Hydrochloride is recognized as a κ-opioid receptor agonist and has been studied for its potential role as an NMDA antagonist . This dual activity suggests its utility in neuroscience research, particularly in the study of neurological disorders such as epilepsy . It has been shown to have anticonvulsant properties , which could be valuable in understanding the mechanisms of seizure disorders and developing new therapeutic strategies .
Pharmacology
In pharmacological studies, U-54494A Hydrochloride has been compared to other kappa opioid agonists and standard anticonvulsants like phenytoin and phenobarbital . Its unique profile indicates that it may act through a Ca+±related mechanism , possibly via a subclass of kappa receptors . This compound could be instrumental in the development of new pharmacological agents targeting these pathways.
Biochemistry
Biochemically, U-54494A Hydrochloride has been shown to attenuate the depolarization-induced uptake of 45Ca++ into forebrain synaptosomes and block the enhancement of [3H]kainic acid binding induced by CaCl2 . These findings suggest that the compound could serve as a tool in biochemical assays to explore calcium-related neuronal processes.
Medicine
Although initially developed as an anticonvulsant drug candidate, U-54494A Hydrochloride’s development was discontinued . However, its pharmacokinetic properties and the enantioselective behavior in biological systems provide valuable insights into the drug development process, particularly concerning enantioselective pharmacokinetics .
Toxicology
The compound’s potential as an NMDA antagonist implies that it could be used in toxicological studies to investigate the protective effects against excitotoxicity, which is a common pathway in various forms of acute neuronal injury .
Chemical Synthesis
U-54494A Hydrochloride’s structure and reactivity make it a candidate for use in chemical synthesis studies. Its molecular interactions and stability under different conditions can provide insights into the synthesis of new compounds with similar pharmacological profiles .
Analytical Chemistry
In analytical chemistry, the compound’s well-defined structure and properties, such as solubility and molecular weight, allow it to be used as a standard or reference compound in various analytical techniques .
Material Science
While not directly related to material science, the physicochemical properties of U-54494A Hydrochloride, like solubility and reactivity, could be of interest in the design of materials that require controlled release or interaction with biological systems .
Mechanism of Action
Target of Action
The primary target of U-54494A Hydrochloride is the kappa opioid receptor . This receptor plays a crucial role in the nervous system, mediating a variety of physiological functions such as pain perception, mood control, and stress response.
Mode of Action
U-54494A Hydrochloride acts as an agonist at the kappa opioid receptor . It binds to these receptors, triggering a series of biochemical reactions that lead to its anticonvulsant effects. Unlike U-50488H, a structurally related kappa opioid agonist, U-54494A lacks the kappa receptor-mediated sedative and analgesic activities .
Biochemical Pathways
Upon binding to the kappa opioid receptors, U-54494A Hydrochloride influences several biochemical pathways. It attenuates the depolarization-induced uptake of 45Ca++ into forebrain synaptosomes and blocks the enhancement of [3H]kainic acid binding induced by CaCl2 . These actions suggest that U-54494A operates through a Ca+±related mechanism , possibly through a subclass of kappa receptors .
Result of Action
The molecular and cellular effects of U-54494A Hydrochloride’s action are primarily its anticonvulsant properties . It effectively antagonizes convulsions induced by excitatory amino acid agonists and the Ca++ channel agonist .
properties
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUASZXAHZXJMX-PPPUBMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920763 | |
Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3,4-Dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzamide monohydrochloride | |
CAS RN |
112465-94-8 | |
Record name | U 54494A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112465948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | U-54494A HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZ8ZBR9LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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